![molecular formula C14H19BCl2N2O4 B1672701 Ixazomib CAS No. 1072833-77-2](/img/structure/B1672701.png)
Ixazomib
Vue d'ensemble
Description
Ixazomib is an oral proteasome inhibitor used primarily in the treatment of multiple myeloma . It is used in combination with lenalidomide and dexamethasone in patients who have received at least one prior treatment . It interferes with the growth of cancer cells, which are eventually destroyed by the body .
Synthesis Analysis
Ixazomib is a selective, potent, and reversible inhibitor of the 20S proteasome, and preferentially binds to and inhibits the β5 chymotrypsin-like proteolytic site . Its absorption is rapid, with a median time to reach maximum plasma concentration of approximately 1 hour post-dose .
Molecular Structure Analysis
Ixazomib’s molecular structure has been successfully solved from synchrotron powder diffraction data .
Chemical Reactions Analysis
Ixazomib’s pharmacokinetics are adequately described by a three-compartment model with first-order linear absorption . Plasma exposures of ixazomib increase in a dose-proportional manner .
Physical And Chemical Properties Analysis
Ixazomib’s pharmacokinetics are adequately described by a three-compartment model with first-order linear absorption . Its terminal half-life is 9.5 days, and its oral bioavailability is 58% .
Applications De Recherche Scientifique
Treatment of Multiple Myeloma
Ixazomib has been approved for use in combination with lenalidomide and dexamethasone for the treatment of patients with multiple myeloma (MM) who have received at least one prior therapy . It is the first oral proteasome inhibitor to be used in this context. Clinical studies have shown that ixazomib-based therapy can be effective and safe in the short term for MM patients, with a significant overall response rate .
Proteasome Inhibition
As a selective, potent, and reversible inhibitor of the 20S proteasome, ixazomib preferentially binds to and inhibits the β5 chymotrypsin-like proteolytic site . This action disrupts the degradation of proteins involved in cell cycle regulation and apoptosis, which is crucial for the growth and survival of cancer cells.
Pharmacokinetics and Dosing
The pharmacokinetics of ixazomib have been thoroughly evaluated, leading to the establishment of its posology and recommended phase III dose. Ixazomib exhibits dose-proportional plasma exposures and is characterized by a three-compartment model with a terminal half-life of 9.5 days . These properties support its use in a globalized dosing regimen.
Renal and Hepatic Impairment Considerations
Ixazomib’s pharmacokinetics have been studied in patients with various degrees of renal and hepatic impairment. The findings suggest that no dose adjustment is required for patients with mild-to-moderate renal impairment or mild hepatic impairment. However, a reduced starting dose is recommended for patients with severe renal impairment or moderate-to-severe hepatic impairment .
Adverse Event Management
Clinical trials and real-world studies have provided insights into the adverse events associated with ixazomib, such as anemia, thrombocytopenia, peripheral neuritis, and diarrhea. This knowledge is crucial for developing management strategies to improve patient outcomes .
Global Approval and Accessibility
Ixazomib has received global approval, which marks a significant milestone in making this treatment accessible to a broader patient population. Its oral bioavailability is particularly beneficial for patients who may have difficulty with intravenous treatments .
Comparative Efficacy with Other Proteasome Inhibitors
Comparative studies have indicated that ixazomib may have a different efficacy and safety profile compared to other proteasome inhibitors like bortezomib. This can influence treatment decisions, especially in cases where patients are intolerant to other therapies .
Mécanisme D'action
Target of Action
Ixazomib is a selective, potent, and reversible inhibitor of the 20S proteasome . It preferentially binds to and inhibits the β5 chymotrypsin-like proteolytic site of the 20S proteasome . The proteasome is responsible for the degradation of 70–90% of proteins that are unfolded, misfolded, or otherwise marked for degradation .
Mode of Action
Ixazomib is an N-capped dipeptidyl leucine boronic acid which reversibly inhibits the CT-L proteolytic (β5) site of the 20S proteasome . At higher concentrations, ixazomib also seems to inhibit the proteolytic β1 and β2 subunits and to induce accumulation of ubiquitinated proteins .
Biochemical Pathways
The ubiquitin–proteasome system is responsible for protein degradation within human cells and plays a key role in a number of biological processes . Ixazomib blocks protein degradation in myeloma cells causing apoptosis and cell death via multiple mechanisms . Inhibition of the proteasome leads to an accumulation of unwanted proteins in the cell, which can cause cell stress and eventually lead to cell death .
Pharmacokinetics
Ixazomib is rapidly absorbed, with a median time to reach maximum plasma concentration of approximately 1 hour post-dose . Ixazomib pharmacokinetics are adequately described by a three-compartment model with a terminal half-life of 9.5 days . The mean absolute oral bioavailability was 58%, based on population PK analysis . Plasma exposures of ixazomib increase in a dose-proportional manner . A high-fat meal decreases both the rate and extent of ixazomib absorption, supporting administration on an empty stomach .
Result of Action
Ixazomib induces apoptosis in multiple myeloma cells sensitive or resistant to other conventional therapies . In mouse xenograft models, ixazomib induced tumor growth inhibition . Proteasome inhibition precipitates protein aggregation and alters transcriptional activation of NF-κB targets which contributes to a pro-apoptotic signaling cascade in myeloma cells .
Action Environment
The efficacy of Ixazomib can be influenced by various environmental factors. For instance, a high-fat meal decreases both the rate and extent of Ixazomib absorption . Furthermore, the metabolism of Ixazomib can be increased when combined with certain drugs . Therefore, it’s important to consider these factors when administering Ixazomib to ensure its optimal efficacy and stability.
Orientations Futures
Propriétés
IUPAC Name |
[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BCl2N2O4/c1-8(2)5-12(15(22)23)19-13(20)7-18-14(21)10-6-9(16)3-4-11(10)17/h3-4,6,8,12,22-23H,5,7H2,1-2H3,(H,18,21)(H,19,20)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAYKZJJDUDWDS-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BCl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025662 | |
Record name | Ixazomib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ixazomib is an N-capped dipeptidyl leucine boronic acid which reversibly inhibits the CT-L proteolytic (β5) site of the 20S proteasome. At higher concentrations, ixazomib also seems to inhibit the proteolytic β1 and β2 subunits and to induce accumulation of ubiquitinated proteins. | |
Record name | Ixazomib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09570 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ixazomib | |
CAS RN |
1072833-77-2 | |
Record name | Ixazomib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072833-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ixazomib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072833772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ixazomib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09570 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ixazomib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methyl-butyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IXAZOMIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71050168A2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.